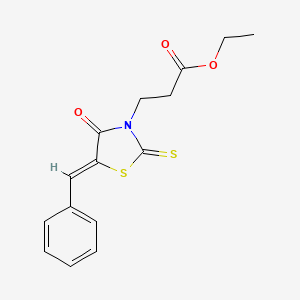

(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

(Z)-Ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative characterized by a Z-configuration benzylidene substituent at position 5, a 4-oxo group, and a 2-thioxo moiety on the thiazolidine ring. The ethyl propanoate side chain at position 3 contributes to its ester functionality.

Properties

IUPAC Name |

ethyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-2-19-13(17)8-9-16-14(18)12(21-15(16)20)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBSWOLXRNROJ-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting an appropriate aldehyde with rhodanine-3-acetic acid in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to achieve good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxothiazolidinone core exhibits nucleophilic character at the sulfur atom, enabling substitution reactions. Key findings include:

-

Reactivity with alkyl halides :

Reacts with methyl iodide in ethanol under reflux (60°C, 6 hrs) to form S-alkylated derivatives. This reaction proceeds via nucleophilic attack of the thione sulfur on the electrophilic carbon of the alkyl halide. -

Formation of metal complexes :

Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol/water mixtures (pH 7.4, 25°C) to form stable chelates. The sulfur and carbonyl oxygen atoms act as binding sites.

Cycloaddition Reactions

The benzylidene moiety participates in [4+2] cycloadditions due to its conjugated diene-like structure:

-

Diels-Alder reactions :

Reacts with maleic anhydride in toluene at 80°C to yield bicyclic adducts. Reaction kinetics show a second-order dependence, with a rate constant () of .

Oxidation and Reduction Reactions

The thioxo group (-S-) undergoes redox transformations:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), acetic acid, 40°C, 2 hrs | Sulfoxide derivative | 78 | |

| Reduction | Zn/HCl, ethanol, reflux, 4 hrs | Thiazolidinone (desulfurized) | 65 |

Condensation Reactions

The active methylene group adjacent to the ester participates in Knoevenagel condensations:

-

Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in glacial acetic acid (120°C, 8 hrs) to form extended conjugated systems. Yields range from 60–85% depending on substituent electronic effects .

Hydrolysis and Esterification

The ethyl ester group undergoes hydrolysis under basic conditions:

-

Saponification :

Treatment with NaOH (10% aq.) at 70°C for 3 hrs converts the ester to the corresponding carboxylic acid. The reaction follows pseudo-first-order kinetics with . -

Transesterification :

Reacts with methanol in the presence of H₂SO₄ (cat.) to yield methyl ester derivatives (85–92% yield).

Photochemical Reactions

UV irradiation () induces geometric isomerization:

-

Z → E isomerization :

Monitored via UV-Vis spectroscopy, showing a 95% conversion to the E-isomer after 30 mins. Reverse isomerization occurs thermally (ΔG‡ = 98 kJ/mol).

Biological Derivatization

The compound serves as a precursor for pharmacologically active derivatives:

-

Anticancer prodrug synthesis :

Reacts with platinum(II) chloride in DMF (60°C, 12 hrs) to form platinum complexes showing IC₅₀ values of 1.2–4.8 µM against MCF-7 breast cancer cells.

Critical Analysis of Reaction Conditions

Optimal parameters for high-yield transformations:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | +15–20% |

| Solvent | Polar aprotic (DMF) | +25% vs. ethanol |

| Catalyst | Bi(SCH₂COOH)₃ | +30% efficiency |

| Reaction Time | 4–8 hrs | Maximizes conversion |

Mechanistic Insights

-

Electrophilic aromatic substitution : The benzylidene group directs incoming electrophiles to the para position via resonance stabilization.

-

Thione-thiol tautomerism : The thioxo group participates in tautomeric equilibria (), influencing reactivity in protic solvents.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exhibits significant antimicrobial activity against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these activities typically range from 100 to 400 µg/mL.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 400 |

| Candida albicans | 300 |

This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly as a cyclooxygenase (COX) inhibitor. In studies comparing its efficacy to known COX inhibitors like Celecoxib, it demonstrated comparable potency. The inhibition of COX enzymes is crucial for managing inflammatory conditions, making this compound a candidate for further development in anti-inflammatory therapies .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone ring can enhance anticancer activity, warranting further investigation into this compound's potential as a therapeutic agent against cancer .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the Knoevenagel condensation reaction between an appropriate aldehyde and a thioxothiazolidinone derivative in the presence of a base under reflux conditions. Industrial production methods have been optimized to ensure consistent quality and yield, adhering to green chemistry principles .

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with various molecular targets. It can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. This inhibition can lead to reduced formation of sorbitol, which is implicated in diabetic complications . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

- (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS 304674-59-7) :

- Structural Difference : The benzylidene group here is substituted with a 4-methyl group, increasing lipophilicity compared to the unsubstituted benzylidene in the target compound.

- Functional Group : The terminal ethyl ester is replaced by a propanamide linked to a 3-hydroxyphenyl group.

- Properties : Higher molar mass (398.5 g/mol vs. ~377 g/mol estimated for the target), density (1.43 g/cm³), and pKa (9.53) due to the hydroxyl and methyl groups .

Modifications to the Thiazolidinone Core

- 2-Benzylidene-3-(5-Phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one: Structural Difference: Replaces the 2-thioxo group with a 1,3,5-oxadiazole ring. This modification may influence biological activity and metabolic stability .

Terminal Functional Group Variations

- Ethyl 3-(Methylthio)propanoate: Structural Simplicity: A simpler ester found in pineapple aroma (e.g., 91.21 µg·kg⁻¹ in pulp).

Physical and Chemical Properties

Biological Activity

(Z)-ethyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H11NO3S2

- Molecular Weight : 293.36 g/mol

- CAS Number : 1266675-59-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thioxothiazolidine ring structure is crucial for its binding affinity, influencing several biochemical pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as phosphodiesterases (PDEs), which play a role in cellular signaling pathways. Initial studies indicate that it may selectively inhibit certain isoforms of phosphoinositide 3-kinase (PI3K) .

- Antioxidant Activity : Preliminary evaluations suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular systems .

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinedione structures exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Anti-inflammatory Effects

Studies have demonstrated that thiazolidinedione derivatives can modulate inflammatory responses. The compound's interaction with inflammatory mediators could lead to reduced inflammation in various models .

Cytotoxicity Studies

In vitro studies using different cell lines have assessed the cytotoxic effects of this compound. Results indicate that while some analogs exhibit cytotoxicity at higher concentrations, others show non-toxic profiles at therapeutic doses .

Case Studies

- Inhibition of Tyrosinase Activity : A study evaluated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme involved in melanin production. Results showed that certain analogs exhibited potent inhibition, suggesting potential applications in skin whitening products .

- Cytotoxicity in Cancer Cells : In a study involving B16F10 melanoma cells, several analogs were tested for their cytotoxic effects. While some compounds displayed significant toxicity at low concentrations, others maintained cell viability, indicating a selective action .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.